N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Description
This compound (CID: 4076-0395) is a carbazole-based hydrazide derivative with the molecular formula C₂₃H₂₅N₃O₂ and a molecular weight of 375.47 g/mol . Its structure features a 1,2,3,4-tetrahydro-9H-carbazole core linked via a propanehydrazide chain to an (E)-configured 4-hydroxyphenyl ethylidene group. Key physicochemical properties include a logP of 4.2269, indicating moderate lipophilicity, and a polar surface area of 53.602 Ų, suggesting moderate solubility in polar solvents . The compound’s stereochemistry is achiral, and it contains two hydrogen bond donors and four acceptors, which may influence its pharmacokinetic behavior .
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H25N3O2/c1-16(17-10-12-18(27)13-11-17)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2,4,6,8,10-13,27H,3,5,7,9,14-15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
KFTLJLHHLZAPFR-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)O |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 4-hydroxyacetophenone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a hydrazone linkage, which is known for its versatility in medicinal chemistry. The synthesis typically involves the condensation of hydrazine derivatives with carbonyl compounds. A common method reported includes the reaction of 4-hydroxyacetophenone with hydrazine derivatives under acidic conditions to yield the desired hydrazone .
Biological Activities
Antimicrobial Properties : Research indicates that compounds similar to N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide exhibit significant antimicrobial activities. Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The presence of the carbazole moiety is particularly noteworthy as carbazole derivatives are known for their anticancer activity.
Pharmacological Applications
Analgesic and Anti-inflammatory Effects : Similar compounds have been reported to possess analgesic and anti-inflammatory properties. These effects are attributed to the ability of such compounds to inhibit cyclooxygenase enzymes or modulate inflammatory pathways . This suggests that this compound may also exhibit these beneficial effects.
Potential as a Drug Candidate : Given its diverse biological activities, this compound has potential as a lead candidate in drug discovery. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. The dual functionality of the compound—acting as both an antimicrobial and an anticancer agent—positions it well for further research in pharmacology.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that a series of hydrazone derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how structural modifications influenced biological activity .
- Anticancer Evaluation : Another research article focused on carbazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with these compounds .
Data Table: Overview of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural Differences and Implications
Substituent Effects on Lipophilicity: The parent compound’s logP (4.2269) reflects balanced hydrophobicity. Introduction of a methoxy group (C₂₄H₂₇N₃O₃, ) increases polarity slightly due to the electron-donating -OCH₃ group but may also enhance metabolic stability. Halogenated derivatives (Br, Cl; ) exhibit higher molecular weights and increased lipophilicity (Br > Cl) due to halogen electronegativity and van der Waals interactions.
Backbone Modifications :
- The propenylidene chain in C₂₆H₂₈N₄O₂ extends conjugation, which could enhance UV absorbance and alter biological activity through π-π stacking interactions.
Stereochemical Variations :
- All analogs retain the (E)-configuration at the hydrazone bond, critical for maintaining planar geometry and intermolecular interactions .
Physicochemical and Pharmacokinetic Trends
- Hydrogen Bonding: The parent compound’s 2 donors/4 acceptors are conserved in most analogs, except derivatives with additional polar groups (e.g., -NO₂ in increases acceptors).
- Polar Surface Area (PSA) : Higher PSA in methoxy/nitro derivatives may reduce blood-brain barrier permeability compared to halogenated analogs .
- Synthetic Accessibility : Halogenated derivatives (Br, Cl) are typically synthesized via electrophilic substitution, while methoxy/nitro groups require protective strategies .
Research Findings and Data Gaps
- Crystallographic Data: Structural characterization of these compounds likely employs SHELX software for refinement, as noted in crystallography literature .
- Need for Further Studies :
Biological Activity
N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone linkage and a carbazole moiety, which are known to influence biological activity. The presence of the 4-hydroxyphenyl group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various hydrazone derivatives, including this compound. The following table summarizes the antimicrobial efficacy against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 μg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | >125 μg/mL | Quorum sensing inhibition |
These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .
The mechanisms by which this compound exerts its effects include:
- Inhibition of Protein Synthesis : The compound disrupts essential protein production in bacterial cells.
- Cell Wall Disruption : It interferes with the integrity of bacterial cell walls, leading to cell lysis.
- Quorum Sensing Inhibition : The compound has demonstrated the ability to inhibit communication among bacterial populations, thereby reducing biofilm formation and virulence .
Case Studies and Research Findings
A notable study evaluated the biological activity of various hydrazone derivatives in vitro. This compound was tested alongside established antibiotics. The results indicated that it not only exhibited comparable activity but also showed a lower cytotoxic profile against human cell lines compared to traditional antibiotics like ciprofloxacin .
Another investigation focused on the antifungal properties of the compound. It was found to be effective against Candida species with an IC50 value significantly lower than that of fluconazole, highlighting its potential as an antifungal agent .
Q & A
Q. How do researchers validate mechanistic hypotheses for the compound’s biological activity?
- Methodological Answer : Combine knockdown/knockout models (CRISPR-Cas9) with proteomic profiling (LC-MS/MS) to identify target proteins. Use fluorescence polarization assays to measure binding affinity changes in mutant vs. wild-type targets. Cross-reference with transcriptomic data (RNA-seq) to map downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
